Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe
Overview
Description
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe is an angiotensin II-like endecapeptide derived from the skin of the Australian frog Crinia georgiana . This peptide is unique due to its structural differences from conventional angiotensin II, including the addition of a tripeptide sequence (Ala-Pro-Gly) at the N-terminus and the substitution of an Ile residue for the Val residue at position 6 from the C-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of crinia-angiotensin involves large-scale SPPS, utilizing automated peptide synthesizers to enhance efficiency and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the purity of the peptide .
Chemical Reactions Analysis
Types of Reactions
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in amphibian physiology and its potential antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in regulating blood pressure and other cardiovascular functions.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in peptide research
Mechanism of Action
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe exerts its effects through the renin-angiotensin system (RAS). It binds to angiotensin receptors, leading to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions result in elevated blood pressure and fluid balance regulation .
Comparison with Similar Compounds
Ala-Pro-Gly-Asp-Arg-Ile-Tyr-Val-His-Pro-Phe is compared with other angiotensin peptides such as:
Angiotensin II: The conventional octapeptide involved in blood pressure regulation.
Angiotensin III: A heptapeptide with similar but less potent effects compared to angiotensin II.
Angiotensin IV: Another angiotensin peptide with distinct biological activities.
This compound is unique due to its structural modifications, which may confer different biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O15/c1-6-33(4)49(74-50(81)39(15-10-22-65-60(62)63)69-51(82)41(28-47(79)80)68-46(78)30-66-53(84)44-16-11-23-75(44)57(88)34(5)61)56(87)70-40(25-36-18-20-38(77)21-19-36)52(83)73-48(32(2)3)55(86)71-42(27-37-29-64-31-67-37)58(89)76-24-12-17-45(76)54(85)72-43(59(90)91)26-35-13-8-7-9-14-35/h7-9,13-14,18-21,29,31-34,37,39-45,48-49,77H,6,10-12,15-17,22-28,30,61H2,1-5H3,(H,66,84)(H,68,78)(H,69,82)(H,70,87)(H,71,86)(H,72,85)(H,73,83)(H,74,81)(H,79,80)(H,90,91)(H4,62,63,65)/t33-,34-,37?,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZOEYEQZDXJK-JPGDYHFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H86N16O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72007-47-7 | |
Record name | Crinia-angiotensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072007477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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